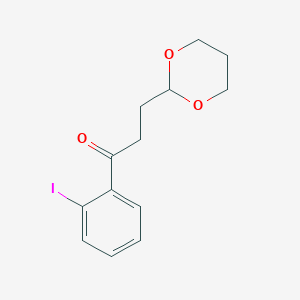

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

描述

Contextualization of the Compound within Multifunctional Halogenated Ketones and Cyclic Acetals

To fully appreciate the utility of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone, it is essential to understand its classification within two important families of organic compounds: halogenated ketones and cyclic acetals.

Halogenated Ketones: This class of compounds features both a ketone functional group and one or more halogen atoms. researchgate.net The presence of a halogen, particularly on an aromatic ring (an aryl halide), provides a reactive handle for a multitude of synthetic operations. nih.gov Aryl iodides are especially valued as superior partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound serves as a versatile site for introducing a wide array of substituents onto the aromatic ring.

Cyclic Acetals: Cyclic acetals are formed from the reaction of a carbonyl compound (an aldehyde or ketone) with a diol. chemistrysteps.com The 1,3-dioxane (B1201747) moiety in the target molecule is a six-membered cyclic acetal (B89532), derived from a latent aldehyde and 1,3-propanediol (B51772). The primary and most crucial role of cyclic acetals in synthesis is as protecting groups for carbonyls. numberanalytics.comyoutube.com They are notably stable in neutral to strongly basic conditions and are resistant to attack by many nucleophiles and reducing agents. masterorganicchemistry.com This stability allows chemists to perform reactions on other parts of the molecule—such as the ketone or the aryl iodide—without affecting the protected carbonyl. chemistrysteps.com The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group, a process often achieved with aqueous acid. youtube.commasterorganicchemistry.com

Therefore, this compound is a hybrid molecule that synergistically combines the reactivity of an aryl iodide, the electrophilicity of a ketone, and the protective capacity of a cyclic acetal.

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSGHDZGOKQSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645900 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-46-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for 3 1,3 Dioxan 2 Yl 2 Iodopropiophenone

Identification of Key Functional Groups and Their Potential Synthetic Precursors

The structure of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone contains three principal functional groups that guide the retrosynthetic strategy. Each group suggests specific bond disconnections and corresponding synthetic precursors.

Aryl Iodide : An iodine atom is attached to the ortho position of the phenyl ring. Aryl iodides are valuable intermediates in cross-coupling reactions due to the high reactivity of the carbon-iodine bond. acs.org

Propiophenone (B1677668) Moiety : This consists of a three-carbon chain with a carbonyl group (ketone) bonded to the iodinated phenyl ring. Propiophenones are common structural motifs in pharmaceuticals and organic synthesis. wikipedia.org

1,3-Dioxane (B1201747) Acetal (B89532) : A six-membered cyclic acetal formed from a carbonyl group and 1,3-propanediol (B51772). In this molecule, it functions as a protecting group for a terminal aldehyde. Cyclic acetals are stable under basic and nucleophilic conditions but are readily cleaved by acid. organic-chemistry.orgthieme-connect.de

The identification of these groups allows for a logical breakdown into potential starting materials, as detailed in the table below.

| Functional Group | Characteristics | Potential Synthetic Precursors | Corresponding Forward Reaction |

| Aryl Iodide | Iodine substituent on the aromatic ring. | 2-Aminophenyl precursor, 2-Bromophenyl precursor, Arylboronic acid | Sandmeyer Reaction, Halogen Exchange (Finkelstein), Iodination of organoboron compound |

| Propiophenone | Aryl ketone with a propyl side chain. | 2-Iodobenzene and propanoyl chloride, 2-Iodobenzoic acid and propionic acid | Friedel-Crafts Acylation, Ketonization over a metal oxide catalyst |

| 1,3-Dioxane Acetal | Cyclic protecting group for a carbonyl. | γ-Ketoaldehyde (1-(2-iodophenyl)pentane-1,4-dione), 1,3-Propanediol | Acid-catalyzed acetalization |

Disconnection Strategies Based on the Propiophenone Carbonyl Moiety

The central propiophenone structure offers several logical points for disconnection.

Disconnection of the Aryl-Carbonyl Bond (Route A): The most common strategy for synthesizing aryl ketones is the Friedel-Crafts acylation. This involves disconnecting the bond between the carbonyl carbon and the iodinated aromatic ring.

Retrosynthetic Step: this compound ⇒ 2-Iodobenzene + 3-(1,3-Dioxan-2-YL)propanoyl chloride.

Forward Synthesis: This approach involves the reaction of 2-iodobenzene with 3-(1,3-Dioxan-2-YL)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant challenge with this route is the potential for intramolecular rearrangement and the deactivating effect of the iodo substituent on the aromatic ring, which can lead to low yields.

Disconnection of the Carbonyl-Alkyl Bond (Route B): An alternative disconnection breaks the C-C bond between the carbonyl group and the ethyl side chain.

Retrosynthetic Step: this compound ⇒ 2-Iodobenzoyl synthon (e.g., 2-iodobenzaldehyde) + 2-(1,3-Dioxan-2-YL)ethyl nucleophile (e.g., Grignard reagent).

Forward Synthesis: This route would involve the preparation of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane, followed by its reaction with 2-iodobenzaldehyde. The resulting secondary alcohol would then be oxidized to the target ketone. This multi-step process provides greater control but requires careful management of reactive organometallic intermediates.

Another approach involves the ketonization of carboxylic acids. Commercially, propiophenone can be prepared by reacting benzoic acid and propionic acid over a catalyst at high temperatures. wikipedia.org This principle could be adapted for the substituted target molecule.

Disconnection Strategies Based on the Cyclic 1,3-Dioxane Acetal Moiety

The 1,3-dioxane group is a protecting group for an aldehyde. Its removal is a key retrosynthetic step, revealing a more reactive bifunctional intermediate.

Retrosynthetic Step (Acetal Hydrolysis): this compound ⇒ 1-(2-Iodophenyl)pentane-1,4-dione + 1,3-Propanediol.

Forward Synthesis: The synthesis of the target molecule would involve the protection of the more reactive aldehyde group in the precursor, 1-(2-iodophenyl)pentane-1,4-dione. This is typically achieved by reacting the diketone with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. organic-chemistry.orgwikipedia.org The formation of the six-membered 1,3-dioxane is generally favored over the five-membered 1,3-dioxolane. organic-chemistry.org This chemoselective protection is crucial for allowing subsequent reactions to occur at other sites of the molecule without affecting the aldehyde.

Disconnection Strategies Based on the Aryl Iodide Moiety

The introduction of the iodine atom onto the aromatic ring can be planned as either an early-stage or late-stage step in the synthesis.

Functional Group Interconversion (FGI) from an Amine (Route C): A reliable method for introducing an iodo group is through the Sandmeyer reaction.

Retrosynthetic Step: 2'-Iodopropiophenone derivative ⇒ 2'-Aminopropiophenone derivative.

Forward Synthesis: This strategy involves the diazotization of a 2'-aminopropiophenone precursor with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent treatment with potassium iodide (KI) yields the desired 2'-iodopropiophenone derivative. This method is advantageous for its high regioselectivity.

Halogen Exchange (Route D): A Finkelstein-type reaction can be employed to convert a more readily available aryl bromide or chloride into an aryl iodide. acs.org

Retrosynthetic Step: 2'-Iodopropiophenone derivative ⇒ 2'-Bromopropiophenone derivative.

Forward Synthesis: The reaction is typically catalyzed by copper(I) or nickel complexes and uses an iodide salt like sodium iodide or potassium iodide. acs.org This approach is useful if the corresponding bromo- or chloro-precursor is more accessible than the amino-precursor.

Direct Electrophilic Iodination: While direct iodination of an aromatic ring is possible, the acyl group of the propiophenone is deactivating, making electrophilic substitution at the ortho position difficult. Specialized methods using potent iodinating agents and catalysts might be required, but regioselectivity can be a significant challenge. organic-chemistry.org

Analysis of Potential Chirality and Stereocontrol Opportunities

A crucial aspect of synthetic planning is the consideration of stereochemistry.

Identification of Chirality: The target molecule, this compound, possesses a single stereocenter at the C2 position of the 1,3-dioxane ring. The presence of this chiral center means the compound exists as a pair of enantiomers (a racemic mixture) unless a stereocontrolled synthesis is employed.

Opportunities for Stereocontrol:

Resolution of Racemic Mixture: A classical approach involves separating the final racemic product. This can be achieved by forming diastereomeric derivatives using a chiral resolving agent, separating the diastereomers by chromatography or crystallization, and then removing the chiral auxiliary.

Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary could be incorporated into the synthesis. For instance, using a chiral diol instead of 1,3-propanediol for the acetal formation would lead to diastereomeric products that could be separated. Subsequent removal of the chiral diol would yield the enantiomerically enriched target molecule.

Enantioselective Catalysis: A more modern approach involves using a chiral catalyst to control the formation of the stereocenter. For example, an enantioselective reduction of the ketone in the precursor 1-(2-iodophenyl)pentane-1,4-dione could set a chiral center at C1. While this does not directly create the stereocenter at the acetal position, subsequent intramolecular reactions could potentially transfer this chirality. The development of stereocontrol in reactions involving silyl (B83357) compounds has demonstrated high levels of control in related systems, which could inspire strategies for this target. iupac.org

Synthetic Methodologies for the Preparation of 3 1,3 Dioxan 2 Yl 2 Iodopropiophenone

Strategies for Constructing the 2'-Iodophenyl Propiophenone (B1677668) Moiety

The assembly of the 2'-iodophenyl propiophenone moiety can be approached through several distinct synthetic routes. These strategies primarily involve either the direct iodination of a pre-formed propiophenone ring system or the construction of the propiophenone from an already iodinated aromatic precursor. The choice of method depends on factors such as starting material availability, desired regioselectivity, and functional group tolerance.

Direct iodination involves introducing an iodine atom onto the aromatic ring of propiophenone. This approach is attractive for its directness but faces significant challenges in controlling the position of substitution (regioselectivity).

Electrophilic aromatic substitution is a fundamental method for halogenating arenes. However, direct iodination with molecular iodine (I₂) is difficult due to the low electrophilicity of iodine. arkat-usa.org To facilitate the reaction, an activating or oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).

The primary challenge in this approach is achieving the desired 2'-(ortho) substitution. The acyl group of propiophenone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta- (3') position. libretexts.org Consequently, direct electrophilic iodination of propiophenone typically yields the 3'-iodo isomer as the major product, with only minor amounts of the desired 2'-iodo and 4'-iodo isomers. This lack of regioselectivity makes purification difficult and results in low yields of the target compound. researchgate.net

Various reagent systems have been developed to enhance the reactivity of iodine for electrophilic aromatic iodination, as summarized in the table below.

| Reagent System | Oxidant/Activator | Comments |

| I₂ / H₂O₂ | Hydrogen Peroxide | An environmentally friendly system that generates an electrophilic iodine species. mdpi.com |

| I₂ / HIO₃ | Iodic Acid | A combination that produces a strong electrophilic agent. |

| N-Iodosuccinimide (NIS) | - | A common and mild source of electrophilic iodine, often used with an acid catalyst. organic-chemistry.org |

| I₂ / F-TEDA-BF₄ (Selectfluor™) | F-TEDA-BF₄ | A powerful system capable of iodinating deactivated rings. arkat-usa.org |

Table 1. Examples of Reagent Systems for Electrophilic Iodination.

Despite the availability of these reagents, overcoming the inherent meta-directing influence of the acyl group remains a significant hurdle for the synthesis of 2'-iodopropiophenone via this method.

To overcome the regioselectivity limitations of classical electrophilic substitution, transition metal-catalyzed C-H activation has emerged as a powerful strategy. These methods utilize a directing group on the substrate to guide a metal catalyst to a specific C-H bond, enabling functionalization at positions that are electronically disfavored, such as the ortho-position. researchgate.net

For the synthesis of 2'-iodopropiophenone, the carbonyl oxygen of the propiophenone can act as a directing group, coordinating to a transition metal catalyst (commonly palladium) and facilitating the selective iodination of the adjacent ortho-C-H bond. acs.org This approach offers high regioselectivity for the desired 2'-iodo isomer.

The general catalytic cycle involves the coordination of the palladium catalyst to the ketone, followed by ortho-palladation to form a five-membered cyclometalated intermediate. Subsequent reaction with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, leads to the formation of the C-I bond and regeneration of the catalyst.

| Catalyst System | Directing Group | Iodine Source | Key Features |

| Pd(OAc)₂ / Ligand | Ketone Carbonyl | NIS, I₂ | High regioselectivity for ortho-iodination. acs.orgnih.gov |

| [Ir(cod)Cl]₂ / Ligand | Carboxylic Acid (if derived) | NIS | Effective for ortho-iodination of benzoic acids. acs.org |

| Rh(III) Catalysts | Various | NIS | Robust catalysts for C-H activation and halogenation. |

Table 2. Representative Transition Metal Systems for Directed C-H Iodination.

This method provides a highly effective and regioselective route to the 2'-iodopropiophenone core structure, avoiding the formation of undesired isomers.

An alternative two-step approach involves the initial synthesis of a different 2'-halopropiophenone (typically 2'-bromopropiophenone), followed by a halogen exchange reaction to replace the bromine with iodine.

The classic Finkelstein reaction involves the exchange of alkyl halides. Its aromatic counterpart, the substitution of an aryl bromide or chloride with an iodide, is more challenging and does not typically proceed via a simple nucleophilic aromatic substitution mechanism. Instead, it requires transition metal catalysis. nih.gov Copper- and nickel-based catalysts are most commonly employed for this transformation. rsc.orgnih.gov

The reaction involves treating a 2'-bromopropiophenone precursor with an iodide salt (e.g., NaI or KI) in the presence of a catalyst. The copper-catalyzed version, often referred to as a "copper-catalyzed Finkelstein reaction," typically requires a copper(I) source, such as CuI, and a stabilizing ligand, often a diamine. nih.govorganic-chemistry.orgmdma.chacs.org The ligand accelerates the reaction, allowing it to proceed under milder conditions than traditional Ullmann-type reactions. mdma.ch

Nickel-catalyzed systems have also been developed and are efficient for the conversion of a wide range of aryl and heteroaryl bromides to their corresponding iodides. nih.govrsc.orgrsc.org These reactions can be fast and tolerate various functional groups. rsc.org

| Catalyst System | Iodide Source | Ligand | Solvent | Temperature (°C) |

| CuI (5 mol%) | NaI | N,N'-Dimethylethylenediamine | Dioxane | 110 |

| NiBr₂ / PPh₃ | KI | Tributylphosphine | HMPA | 140 |

| NiCl₂(dppp) | NaI | - | DMA | 140 |

Table 3. Catalytic Systems for the Aromatic Finkelstein Reaction. nih.govorganic-chemistry.orgrsc.org

This method is advantageous if the 2'-bromopropiophenone precursor is more readily accessible than the iodo-analogue through methods like ortho-directed bromination or Friedel-Crafts acylation of bromobenzene.

Instead of modifying a pre-existing propiophenone, the 2'-iodopropiophenone core can be constructed by forming the C-C bond between the aromatic ring and the propionyl group, starting with an iodinated arene. The most common method for this transformation is the Friedel-Crafts acylation. organic-chemistry.orglibretexts.orgchemistrysteps.com

In this approach, iodobenzene is treated with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the iodobenzene ring.

The iodine atom on the ring is a deactivating but ortho-, para-directing substituent. Therefore, the acylation of iodobenzene will produce a mixture of 2'-iodo- and 4'-iodopropiophenone isomers. The steric hindrance from the bulky iodine atom at the ortho position may favor the formation of the 4'-iodo isomer. However, the isomers are generally separable by chromatography, making this a viable, albeit not always highly selective, route to the desired 2'-iodopropiophenone precursor. An advantage of this method is that, unlike Friedel-Crafts alkylation, polyacylation is not a significant side reaction because the newly introduced acyl group deactivates the ring to further substitution. chemistrysteps.comlibretexts.org

Formation of Propiophenone Carbonyls and Aromatic Linkages

Acylation Reactions with 2-Iodobenzene Derivatives

A primary method for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, a 2-iodobenzene derivative, with an acylating agent like propionyl chloride or propionic anhydride. organic-chemistry.orgnih.gov A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is typically required to catalyze the reaction. masterorganicchemistry.comlibretexts.org

The Lewis acid activates the acyl halide by coordinating to the halogen, which generates a highly electrophilic acylium ion. khanacademy.orgwikipedia.orglibretexts.org The aromatic ring of the 2-iodobenzene derivative then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate known as an arenium ion. libretexts.org Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the 2'-iodopropiophenone product. libretexts.org An advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgwikipedia.org

A general scheme for this reaction is as follows:

Arene: 2-Iodobenzene

Acylating Agent: Propionyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: 2'-Iodopropiophenone

This method directly installs the propionyl group onto the iodinated aromatic ring, providing a direct route to the core structure of the target molecule.

Alkylation of Substituted Acetophenones to Form Propiophenone Derivatives

An alternative strategy involves starting with a substituted acetophenone, such as 2'-iodoacetophenone, and extending the acetyl side chain by one carbon. This is typically achieved through the alkylation of an enolate ion. pressbooks.pubfiveable.me The process involves two main steps: the formation of an enolate followed by a nucleophilic substitution reaction. 182.160.97

First, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the 2'-iodoacetophenone. youtube.com This creates a nucleophilic enolate. Subsequently, this enolate is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate. The enolate attacks the electrophilic methyl group in an Sₙ2 reaction, displacing the halide or sulfate leaving group and forming a new carbon-carbon bond at the α-position. pressbooks.pubfiveable.me This converts the acetyl group into a propionyl group, yielding the desired 2'-iodopropiophenone.

It is crucial to use a strong base like LDA to ensure complete and irreversible formation of the enolate, which minimizes side reactions such as self-condensation. youtube.com The choice of alkylating agent is also important; primary alkyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. pressbooks.pubyoutube.com

One-Pot Synthesis Approaches for Propiophenone Compounds

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govnih.gov While a specific one-pot synthesis for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is not extensively documented, the principles can be applied by combining established reactions.

For instance, a hypothetical one-pot process could involve the ortho-acylation of a phenol derivative followed by an intramolecular cyclization, a strategy used in the synthesis of flavones. rsc.org Another approach could involve a sequence of reactions such as reduction, acylation, and oxidation within the same pot. nih.gov The development of such a process for the target propiophenone would require careful selection of catalysts and reaction conditions that are compatible with all the intermediates and reagents involved. The success of one-pot syntheses often hinges on the clever orchestration of sequential chemical transformations. nih.gov

Synthesis and Functionalization of the 1,3-Dioxane (B1201747) Bearing Side Chain

The 1,3-dioxane ring in the target molecule is a cyclic acetal (B89532), which typically serves as a protecting group for a carbonyl functional group. Its synthesis is a fundamental transformation in organic chemistry.

Formation of the 1,3-Dioxane Ring as a Protecting Group

Cyclic acetals like 1,3-dioxanes are widely used to protect aldehydes and ketones from reacting with nucleophiles or under basic conditions. nih.gov They are stable to a wide range of reagents but can be readily removed under acidic conditions, making them ideal protective groups. organic-chemistry.org The formation of a 1,3-dioxane involves the reaction of a carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.org

The synthesis of the 1,3-dioxane ring in the target molecule would start from a precursor containing a 3-oxopropyl group (an aldehyde functionality). This precursor is reacted with 1,3-propanediol in the presence of an acid catalyst. organic-chemistry.org A variety of Brønsted and Lewis acids can be employed to catalyze this reaction. organic-chemistry.orgacs.org The reaction is typically performed in a solvent that allows for the removal of water, which is formed as a byproduct, thereby driving the reaction equilibrium towards the formation of the acetal. organic-chemistry.org

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Refluxing toluene with a Dean-Stark apparatus to remove water. organic-chemistry.orgacs.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Indium(III) triflate, Erbium(III) triflate | Mild conditions, often at room temperature. organic-chemistry.org |

| Solid Acids | Montmorillonite K10, Amberlyst 15 | Heterogeneous catalysis, allowing for easier catalyst removal. nih.gov |

| Other | Iodine, N-Bromosuccinimide (NBS) | Mild, often neutral or aprotic conditions. organic-chemistry.org |

The formation of a cyclic acetal is a reversible, acid-catalyzed process. The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3-oxopropyl precursor, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another base (like the solvent or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.

Protonation of Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water).

Loss of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the 1,3-propanediol chain attacks the oxonium ion in an intramolecular fashion, closing the six-membered ring.

Deprotonation: The final step is the deprotonation of the oxonium ion, regenerating the acid catalyst and yielding the 1,3-dioxane product.

All steps in this mechanism are reversible. To favor the formation of the acetal (the forward reaction), water is typically removed from the reaction mixture using methods like azeotropic distillation with a Dean-Stark trap. organic-chemistry.org Conversely, to deprotect the carbonyl group (the reverse reaction), the acetal is treated with excess aqueous acid, which drives the equilibrium back towards the aldehyde and the diol. organic-chemistry.org

Chemoselectivity in Acetal Formation in Polyfunctionalized Substrates

In the synthesis of polyfunctionalized molecules, the selective protection of one functional group in the presence of others is a critical challenge. Acetal formation is a common and effective strategy for the protection of aldehydes and ketones. libretexts.org This reaction involves treating the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. libretexts.orgyoutube.com The reaction is reversible, and to drive the equilibrium towards the acetal, water is typically removed using methods like a Dean-Stark apparatus or molecular sieves. libretexts.orgwikipedia.org

The chemoselectivity of acetalization is particularly valuable. Aldehydes are generally more reactive than ketones, allowing for their selective protection in a molecule containing both functional groups. Furthermore, the acetal group is stable under a wide range of conditions, including basic, reductive, and oxidative environments, as well as in the presence of many organometallic reagents. libretexts.orgthieme-connect.de This stability allows for chemical modifications on other parts of the molecule without affecting the protected carbonyl group. For instance, a substrate containing both a ketone and an ester can have the ketone selectively protected as an acetal, allowing a Grignard reagent to react exclusively with the ester. libretexts.org The use of diols like ethylene glycol or 1,3-propanediol to form cyclic acetals is entropically favored over the use of two separate alcohol molecules. wikipedia.org Propylphosphonic anhydride (T3P®) has been shown to be an efficient catalyst for the chemoselective acetalization of aldehydes in the presence of ketones at room temperature. researchgate.net This high degree of chemoselectivity is essential for multi-step syntheses of complex targets like this compound, which contains a reactive ketone moiety that must be masked during the introduction and coupling of the side chain.

Introduction of the Side Chain Linker Functionality

The synthesis of the target molecule requires the preparation of a suitable side chain containing the 1,3-dioxane moiety, which is then coupled to the aromatic core. This involves creating a dioxane derivative with a reactive handle for subsequent carbon-carbon bond formation.

A key intermediate for introducing the dioxane-containing side chain is a 2-(2-haloethyl)-1,3-dioxane derivative. 2-(2-Bromoethyl)-1,3-dioxane is a commercially available and synthetically useful building block. sigmaaldrich.com This compound can be utilized in various coupling reactions. For example, the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane has been studied for its reaction with N-tert-butanesulfinyl aldimines. sigmaaldrich.com Such organometallic reagents are pivotal for forming new carbon-carbon bonds, allowing the dioxane-functionalized ethyl group to be attached to an electrophilic center on the propiophenone precursor. The stability of the dioxane ring under these conditions is crucial for the success of the coupling reaction. thieme-connect.de

An alternative strategy involves starting with a propane derivative that already contains the 1,3-dioxane ring. Derivatization of a 3-(1,3-dioxan-2-yl)propane scaffold would involve introducing a leaving group or a metallic function at the terminal carbon of the propane chain to facilitate coupling with the 2'-iodopropiophenone fragment. For instance, a terminal alcohol could be converted to a tosylate or a halide, transforming it into a suitable electrophile for coupling reactions. The synthesis of various 1,3-dioxane derivatives has been explored in the context of creating modulators to overcome multidrug resistance, demonstrating the feasibility of synthesizing and modifying such structures. nih.gov These derivatization methods provide versatile pathways to activate the side chain for the crucial bond-forming step.

Convergent and Linear Synthesis Approaches for Coupling Key Fragments

The assembly of this compound can be approached through either a linear sequence, where modifications are made step-by-step on a single substrate, or a convergent approach, where the key fragments (the dioxane side chain and the iodopropiophenone core) are synthesized separately and then joined. Convergent syntheses are often more efficient for complex molecules.

The crucial step in the synthesis is the formation of the carbon-carbon bond that links the dioxane-containing side chain to the propiophenone core. A variety of methods can be employed for this transformation, including transition-metal-catalyzed cross-coupling reactions. vanderbilt.edu These reactions typically involve an organometallic nucleophile derived from one fragment and an organic halide electrophile from the other. Hypervalent iodine reagents have also been utilized to promote carbon-carbon bond formation under Lewis acid conditions. rsc.org Given the structure of the target molecule, a coupling reaction between an activated dioxane-alkyl species and a derivative of 2'-iodopropiophenone would be a logical approach.

A sophisticated strategy for the key coupling step involves catalytic enantioselective reactions. Research has demonstrated the utility of nickel/diamine catalysts in asymmetric cross-coupling reactions. core.ac.uknih.gov These methods can be applied to couple alkyl electrophiles with organometallic nucleophiles. core.ac.uk A notable advancement is the development of catalytic enantioselective cyclization/cross-coupling sequences. core.ac.uknih.gov In this approach, a nucleophilic partner containing a pendant olefin undergoes transmetalation, followed by a β-migratory insertion that proceeds faster than direct cross-coupling, thereby forming an additional carbon-carbon bond and a stereocenter. core.ac.uk

Crucially, these nickel-catalyzed conditions are compatible with a range of functional groups, including acetals. core.ac.uk This allows for the use of a dioxane-containing alkyl electrophile, such as 2-(2-bromoethyl)-1,3-dioxane, in the coupling reaction. The chiral catalyst controls the stereochemistry of the newly formed bond(s). core.ac.uknih.gov This methodology offers a powerful tool for constructing complex architectures with high enantioselectivity.

| Entry | Electrophile (R-Br) | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) |

| 1 | 1-bromo-3-phenylpropane | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | 2,3-dihydrobenzofuran derivative | 75 | 90 |

| 2 | 1-bromo-4-siloxybutane | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | Dihydrobenzofuran with silane | 68 | 91 |

| 3 | N-(2-bromoethyl)phthalimide | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | Dihydrobenzofuran with imide | 71 | 92 |

| 4 | 1-bromo-2-(1,3-dioxan-2-yl)ethane | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | Dihydrobenzofuran with acetal | 65 | 93 |

| 5 | 1-bromo-3-methylbutane | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | Dihydrobenzofuran (β-branched) | 70 | 90 |

| 6 | 2-bromopropane | (E)-3-(2-allylphenyl)prop-2-en-1-ol derivative | NiBr₂·glyme / Ligand 1 | Dihydrobenzofuran (secondary) | 55 | 88 |

Table 1. Illustrative examples of Ni-catalyzed enantioselective cyclization/cross-coupling reactions with various alkyl electrophiles. The compatibility with an acetal-containing electrophile (Entry 4) highlights the applicability of this method for synthesizing precursors to the target molecule. Data is representative of findings in the field. core.ac.uk

Carbon-Carbon Bond Forming Reactions Connecting the Dioxane-Functionalized Alkyl Chain to the Propiophenone Moiety

Organometallic Reagent Addition to Carbonyls and Subsequent Transformations

A key strategy for the synthesis of the 2'-iodopropiophenone backbone involves the use of organometallic reagents. These reactions are fundamental in forming carbon-carbon bonds, allowing for the construction of the ketone from smaller precursors. Two primary approaches are considered here: the addition of a Grignard reagent to a nitrile and the Friedel-Crafts acylation.

Grignard Reagent Addition to a Nitrile:

This method utilizes a Grignard reagent, a potent organomagnesium nucleophile, to attack the electrophilic carbon of a nitrile. The resulting imine is then hydrolyzed to yield the desired ketone. masterorganicchemistry.comyoutube.comlibretexts.org

The synthesis would commence with the preparation of the Grignard reagent from 1-bromo-2-iodobenzene. This is followed by the reaction with propionitrile to form an intermediate imine salt, which upon acidic workup, furnishes 2'-iodopropiophenone.

Step 1: Formation of the Grignard Reagent. 1-bromo-2-iodobenzene is reacted with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form 2-iodophenylmagnesium bromide. libretexts.org

Step 2: Addition to Propionitrile. The prepared Grignard reagent is then added to propionitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. ucalgary.ca

Step 3: Hydrolysis. The resulting magnesium salt of the imine is hydrolyzed with an aqueous acid to yield 2'-iodopropiophenone. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Reagents | Product | Typical Yield (%) |

| 1-bromo-2-iodobenzene | Magnesium | Diethyl ether | 2-iodophenylmagnesium bromide | High |

| 2-iodophenylmagnesium bromide | Propionitrile | Diethyl ether, then H3O+ | 2'-Iodopropiophenone | 60-80 |

Friedel-Crafts Acylation:

An alternative approach to the 2'-iodopropiophenone backbone is the Friedel-Crafts acylation of iodobenzene. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. libretexts.orgweebly.com

In this case, iodobenzene would be acylated with propanoyl chloride using a Lewis acid like aluminum chloride (AlCl₃). chemguide.co.uk The reaction typically produces a mixture of ortho and para isomers due to the ortho, para-directing nature of the iodine substituent. The desired ortho isomer, 2'-iodopropiophenone, would then need to be separated from the para isomer.

| Reactant 1 | Reactant 2 | Catalyst | Product | Isomer Distribution |

| Iodobenzene | Propanoyl chloride | AlCl₃ | 2'-Iodopropiophenone and 4'-Iodopropiophenone | Ortho and Para |

Subsequent to the formation of the 2'-iodopropiophenone backbone, the 3-(1,3-dioxan-2-yl) moiety can be introduced via reactions such as an Aldol condensation, which will be discussed in the following section.

Condensation and Related Reactions for Backbone Assembly

Condensation reactions provide a powerful means of forming carbon-carbon bonds and are well-suited for constructing the full carbon skeleton of this compound. The Claisen and Aldol-type condensations are particularly relevant. wikipedia.orglibretexts.orgmagritek.commasterorganicchemistry.compressbooks.publibretexts.org

Crossed Claisen Condensation:

A crossed Claisen condensation could potentially be employed by reacting 2'-iodoacetophenone with a suitable ester that contains the 1,3-dioxane functionality. libretexts.orgmasterorganicchemistry.com For a successful crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation.

A plausible synthetic route would involve the enolate of 2'-iodoacetophenone reacting with an ester such as ethyl 2-(1,3-dioxan-2-yl)acetate. The reaction would be carried out in the presence of a strong base, like sodium ethoxide or lithium diisopropylamide (LDA).

| Reactant 1 (Enolizable) | Reactant 2 (Non-enolizable) | Base | Product |

| 2'-Iodoacetophenone | Ethyl 2-(1,3-dioxan-2-yl)acetate | Sodium ethoxide or LDA | Ethyl 3-(2-iodophenyl)-3-oxo-2-(1,3-dioxan-2-yl)propanoate |

Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target molecule.

Aldol-Type Condensation:

An Aldol-type condensation offers a more direct approach to the propiophenone backbone. This would involve the reaction of the enolate of 2'-iodoacetophenone with an aldehyde containing the protected aldehyde functionality, such as 3-(1,3-dioxan-2-yl)propanal.

The synthesis of 2'-iodoacetophenone can be achieved through the diazotization of 2-aminoacetophenone followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com The 3-(1,3-dioxan-2-yl)propanal can be prepared by the protection of the aldehyde group of 3-oxopropanal with 1,3-propanediol.

The base-catalyzed condensation of 2'-iodoacetophenone and 3-(1,3-dioxan-2-yl)propanal would yield a β-hydroxy ketone. Subsequent dehydration of this intermediate would lead to an α,β-unsaturated ketone, which could then be selectively reduced to afford this compound.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product (after dehydration and reduction) |

| 2'-Iodoacetophenone | 3-(1,3-Dioxan-2-yl)propanal | NaOH or KOH | 3-Hydroxy-3-(2-iodophenyl)-1-(1,3-dioxan-2-yl)propan-1-one | This compound |

This synthetic strategy allows for the controlled assembly of the target molecule by first constructing the aromatic ketone and then extending the carbon chain through a reliable condensation reaction.

Advanced Synthetic Applications, Derivatization Potential, and Future Research Directions

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the carbonyl group, the carbon-iodine bond, and the latent aldehyde within the dioxane ring makes 3-(1,3-dioxan-2-yl)-2'-iodopropiophenone a versatile precursor for the synthesis of a variety of complex organic molecules. These functionalities can be addressed sequentially or in tandem to construct intricate molecular architectures.

The 1,3-dioxane (B1201747) and propiophenone (B1677668) moieties are prevalent in a range of biologically active compounds and pharmaceuticals. The 1,3-dioxane ring can act as a key pharmacophore or as a protecting group that is later converted to a crucial aldehyde or carboxylic acid functionality. thieme-connect.de Similarly, the propiophenone scaffold is found in numerous compounds with diverse pharmacological activities. The presence of the iodine atom on the aromatic ring offers a site for further functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

The potential of this compound as a precursor can be inferred from the known biological activities of related structures. For instance, various 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and shown to exhibit antibacterial and antifungal properties. nih.govnih.gov The synthesis of such compounds often involves the reaction of a ketone or aldehyde with a diol, a structural feature present in this compound. The propiophenone unit itself is a common feature in molecules targeting a range of biological pathways.

Table 1: Examples of Bioactive Scaffolds Incorporating Related Structural Motifs

| Structural Motif | Example of Bioactive Compound Class | Potential Therapeutic Area |

| 1,3-Dioxane | Antitumor agents | Oncology |

| 1,3-Dioxane | P-glycoprotein modulators | Multidrug resistance |

| Propiophenone | Anti-inflammatory agents | Inflammation |

| Iodinated Phenyl | Enzyme inhibitors | Various |

This table presents generalized data for compounds containing similar structural motifs to illustrate the potential of this compound as a precursor for bioactive molecules.

Aryl ketones are valuable precursors for the synthesis of extended π-conjugated systems, which are of significant interest for applications in materials science, particularly in the fields of organic electronics and photonics. mdpi.com The carbonyl group of the propiophenone moiety in this compound can be transformed into a carbon-carbon double or triple bond through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, or Corey-Fuchs alkynylation. These reactions would extend the π-conjugation from the iodinated phenyl ring.

Furthermore, the iodine atom serves as a handle for well-established cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. These reactions allow for the connection of the propiophenone core to other aromatic or unsaturated systems, leading to the construction of larger, conjugated architectures. mit.edu The 1,3-dioxane ring can be maintained as a solubilizing group or deprotected to reveal an aldehyde for further condensation reactions, providing another avenue for extending the conjugated system.

Chiral Synthesis and Stereochemical Control in Analogues

The propiophenone moiety contains a prochiral carbonyl group, making this compound a suitable substrate for asymmetric transformations to generate chiral molecules. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The ketone of the propiophenone can be asymmetrically reduced to a secondary alcohol, creating a stereocenter. This transformation can be achieved using a variety of chiral reducing agents or catalytic systems. nih.govnih.govsigmaaldrich.com Common methods include the use of chiral borane reagents (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands (e.g., Noyori's asymmetric hydrogenation). The resulting chiral alcohol is a versatile intermediate for the synthesis of more complex chiral molecules.

Additionally, the α-carbon to the carbonyl group can be enantioselectively functionalized through reactions such as asymmetric alkylation, amination, or fluorination, often employing chiral phase-transfer catalysts or organocatalysts.

The development of enantioselective methods for the synthesis of functionalized propiophenones is an active area of research. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral Lewis acids or Brønsted acids can be used to catalyze the enantioselective addition of nucleophiles to the propiophenone scaffold.

The synthesis of chiral 1,3-dioxane and 1,3-dioxolane derivatives has been reported, often starting from chiral diols or employing chiral catalysts. nih.govnih.govrsc.orgresearchgate.net These methodologies could potentially be adapted for the synthesis of chiral analogues of this compound, where the stereochemistry of the dioxane ring is controlled.

Table 2: General Approaches for Asymmetric Synthesis of Chiral Alcohols from Propiophenone Analogues

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-based catalysts | >95% |

| Asymmetric Transfer Hydrogenation | Chiral transition metal complexes | >90% |

| Asymmetric Hydrosilylation | Chiral Rh- or Cu-based catalysts | >90% |

| Enzymatic Reduction | Ketoreductases | >99% |

This table provides representative data for the asymmetric reduction of propiophenone derivatives and is intended to illustrate the potential for the stereoselective synthesis of analogues of this compound.

Development of Novel Reagents and Catalysts Utilizing the Compound Framework

The presence of an iodine atom on the aromatic ring suggests that this compound could serve as a precursor for the development of novel hypervalent iodine reagents. Hypervalent iodine compounds are widely used as mild and selective oxidizing agents in organic synthesis. rsc.orggoogle.com By oxidizing the iodine atom, a variety of hypervalent iodine species could be generated, with the substitution pattern on the phenyl ring potentially influencing their reactivity and selectivity.

Furthermore, iodinated organic compounds can act as catalysts in a range of organic transformations. researchgate.netnews-medical.net The framework of this compound could be incorporated into more complex ligand structures for transition metal catalysis. The combination of the Lewis basic oxygen atoms of the dioxane and the potential for the iodine to participate in halogen bonding could lead to novel catalytic systems with unique properties. The development of such catalysts is a promising area for future research, with potential applications in asymmetric catalysis and green chemistry.

Green Chemistry and Sustainable Synthetic Methodologies for the Compound

The development of environmentally benign synthetic routes for complex molecules like this compound is a central focus of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. For the synthesis of this particular propiophenone derivative, these principles can be applied to various aspects of its production.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. scranton.edu In practice, many reactions, particularly those involving substitutions or eliminations, generate stoichiometric byproducts, leading to lower atom economy.

The synthesis of this compound likely involves multiple steps, including the formation of the propiophenone backbone, iodination of the aromatic ring, and the introduction of the 1,3-dioxane group. Each of these steps presents opportunities for improving atom economy and minimizing waste.

For instance, a plausible synthetic route could involve the Friedel-Crafts acylation of an iodinated benzene derivative. Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which generate significant amounts of waste during workup. ijcps.org A greener alternative would be to use catalytic amounts of a solid acid catalyst that can be easily recovered and reused. researchgate.net

Table 1: Theoretical Atom Economy for a Plausible Friedel-Crafts Acylation Step

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

|---|---|---|---|---|

| 1-Iodo-2-methylbenzene | Propanoyl chloride | 2'-Iodo-4'-methylpropiophenone | HCl | 90.3% |

Note: This table represents a theoretical calculation for a single step and does not account for solvents or other reagents.

Waste minimization strategies extend beyond atom economy to include the reduction of solvent waste, the use of recyclable catalysts, and the avoidance of hazardous reagents. researchgate.netblazingprojects.com For the synthesis of this compound, this could involve developing a one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates, thereby reducing solvent usage and potential loss of material. researchgate.net

Solvent Selection, Recyclable Catalysts, and Energy Efficiency

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass of material in a reaction. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents, or, if possible, the elimination of solvents altogether. acs.org Water is often considered an ideal green solvent due to its non-toxicity and availability. researchgate.net Other alternatives include bio-based solvents derived from renewable feedstocks. semanticscholar.org The selection of an appropriate solvent for the synthesis of this compound would depend on the specific reaction conditions and the solubility of the reactants and products.

Table 2: Comparison of Properties of Common Organic Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Concerns | Potential Greener Alternatives |

|---|---|---|---|---|

| Dichloromethane | 39.6 | 1.33 | Carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran, Ethyl acetate |

| Toluene | 110.6 | 0.87 | VOC, reproductive toxicity | p-Cymene, Anisole |

Recyclable catalysts offer a significant advantage in terms of waste reduction and cost-effectiveness. researchgate.net For the likely Friedel-Crafts acylation step in the synthesis of this compound, heterogeneous catalysts such as zeolites or metal oxides could be employed. researchgate.netacs.org These solid catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing the generation of catalyst-related waste. researchgate.net

Energy efficiency is another key principle of green chemistry, aiming to minimize the energy consumption of chemical processes. energystar.govduplico.com This can be achieved by designing reactions that can be conducted at ambient temperature and pressure, or by using alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction rates. sustainability-directory.com In the context of producing this compound, process optimization to reduce reaction times and temperatures would contribute to a more energy-efficient synthesis. lasttechnology.it

Theoretical and Computational Investigations of Reaction Pathways and Molecular Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and the mechanisms of chemical reactions. rsc.orgresearchgate.net For a complex molecule like this compound, theoretical and computational investigations can offer valuable insights into its reactivity, selectivity, and conformational preferences.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. semanticscholar.org DFT calculations can be used to predict a wide range of molecular properties, including reaction energies, activation barriers, and the distribution of electron density. researchgate.net

In the context of this compound, DFT studies could be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can help to map out the most likely pathway for a chemical reaction. This can be particularly useful for understanding the mechanism of the key bond-forming steps in the synthesis of the target molecule.

Predict Reactivity and Selectivity: DFT calculations can provide information about the electron-rich and electron-poor regions of a molecule, which can be used to predict its reactivity towards different reagents. For example, the calculated electrostatic potential map of an iodinated benzene derivative could help predict the regioselectivity of a Friedel-Crafts acylation reaction.

Investigate the Role of Catalysts: Computational modeling can be used to study the interaction between a catalyst and the reactants, providing insights into how the catalyst facilitates the reaction and influences its outcome.

Conformational Analysis of the 1,3-Dioxane Ring and its Influence on Reactivity

The three-dimensional structure of a molecule, including the preferred conformations of its flexible parts, can have a significant impact on its physical properties and chemical reactivity. youtube.com The 1,3-dioxane ring in this compound is a six-membered ring that, similar to cyclohexane, is expected to adopt a chair conformation as its most stable arrangement. thieme-connect.deresearchgate.net

Table 3: Key Conformational Features of the 1,3-Dioxane Ring

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Chair Conformation | The lowest energy conformation, minimizing torsional and steric strain. | The axial and equatorial positions of substituents are well-defined, influencing their accessibility to reagents. |

| Ring Inversion | The process by which one chair conformation converts to another, passing through higher-energy boat and twist-boat conformations. | The energy barrier to ring inversion will determine the conformational flexibility of the ring at a given temperature. |

| Anomeric Effect | The tendency of an electronegative substituent at the anomeric carbon (C2) to prefer an axial orientation. | While the substituent at C2 in the target molecule is a carbon chain, electronic effects from the oxygen atoms can still influence the ring's geometry. |

The conformation of the 1,3-dioxane ring can influence the reactivity of the molecule in several ways:

Steric Hindrance: The spatial arrangement of the dioxane ring and its substituents can shield certain parts of the molecule from attack by reagents.

Stereoelectronic Effects: The orientation of orbitals in the dioxane ring can influence the feasibility of certain reaction pathways. For a reaction to occur, the participating orbitals must be able to overlap effectively, which is dependent on the molecule's conformation.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to model the conformational landscape of this compound. researchgate.net Such studies could determine the relative energies of different conformers and the energy barriers for their interconversion, providing a deeper understanding of how the molecule's three-dimensional structure governs its chemical behavior.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map out the proton and carbon frameworks of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) of these signals are indicative of the electronic environment surrounding the protons. For instance, aromatic protons on the iodinated phenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the iodine atom and the carbonyl group. The protons of the dioxan ring would show characteristic signals in the upfield region, with the methine proton adjacent to the two oxygen atoms (the acetal (B89532) proton) appearing at a distinct chemical shift. The methylene protons of the propionyl chain and the dioxan ring would exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the propiophenone (B1677668) moiety would be readily identifiable by its characteristic downfield chemical shift (typically δ 190-200 ppm). The carbons of the aromatic ring would appear in the δ 120-140 ppm range, with the carbon atom bonded to the iodine showing a characteristic chemical shift. The carbons of the dioxan ring and the propionyl chain would resonate at higher field strengths.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Carbonyl (C=O) | - | ~198 |

| Aromatic C-I | - | ~95 |

| Aromatic CH | 7.2 - 7.9 | 128 - 140 |

| Acetal CH (O-CH-O) | 4.8 - 5.0 | 100 - 105 |

| CH₂ (next to C=O) | 3.0 - 3.3 | 40 - 45 |

| CH₂ (next to acetal) | 2.0 - 2.3 | 30 - 35 |

| Dioxan O-CH₂ | 3.8 - 4.2 | 65 - 70 |

| Dioxan C-CH₂-C | 1.5 - 1.9 | 25 - 30 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

To unambiguously assign the signals observed in the 1D NMR spectra and to establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the propionyl chain and the dioxan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are not directly bonded. For example, it can be used to confirm the connection between the propionyl chain and the aromatic ring, and between the propionyl chain and the dioxan ring.

While not directly applicable to this compound, it is worth noting that for analogs containing other heteroatoms like fluorine, specialized NMR techniques such as ¹⁹F NMR would be employed. This technique is highly sensitive to the chemical environment of fluorine atoms and provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a high degree of accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition of the molecule can be unequivocally determined. For this compound (C₁₃H₁₅IO₃), the calculated exact mass would be a key parameter for its identification.

Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern provides a "fingerprint" of the molecule. Analysis of these fragment ions can corroborate the proposed structure by identifying characteristic losses of functional groups. For instance, fragmentation might involve the cleavage of the bond between the carbonyl group and the aromatic ring, or the fragmentation of the dioxan ring.

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅IO₃ |

| Exact Mass (Monoisotopic) | 346.0066 u |

| Common Fragmentation Pathways | Loss of the dioxan group, cleavage at the carbonyl group. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Carbonyl, Ether, Aromatic C-I)

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

Carbonyl (C=O) stretch: A strong, sharp peak typically in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Ether (C-O-C) stretch: One or more strong bands in the region of 1050-1150 cm⁻¹ due to the symmetric and asymmetric stretching of the C-O bonds in the dioxan ring. docbrown.info

Aromatic C-H stretch: Peaks typically found above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Aromatic C-I stretch: A weaker absorption band expected in the lower frequency "fingerprint" region, typically around 500-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1680 - 1700 |

| Ether | C-O-C stretch | 1050 - 1150 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | > 3000 |

| Alkyl C-H | C-H stretch | 2850 - 2960 |

| Aromatic C-I | C-I stretch | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if suitable crystalline material is obtained)

Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide the most definitive three-dimensional structural information. This technique involves diffracting X-rays off the crystal lattice to determine the precise arrangement of atoms in the solid state.

The resulting electron density map can be used to determine:

Absolute Stereochemistry: If the molecule is chiral, X-ray crystallography can unambiguously determine the absolute configuration of all stereocenters.

Conformation: The technique reveals the preferred conformation of the molecule in the crystalline state, including the orientation of the dioxan ring and the conformation of the propionyl chain relative to the aromatic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained, providing further confirmation of the molecular structure.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for the separation, identification, and purity assessment of synthesized compounds. For a molecule with the structural complexity of this compound, which possesses a halogenated aromatic ring, a ketone functional group, and a dioxanyl moiety, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Methodology and Findings:

A common approach for the analysis of aromatic ketones involves the use of a C18 column, which provides a hydrophobic stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired separation of the main compound from any impurities.

In a hypothetical analysis of this compound, a gradient elution method would likely be employed to ensure the separation of both polar and non-polar impurities. The analysis could be performed on a standard C18 column with UV detection, as the aromatic ring and ketone chromophores allow for strong absorbance at specific wavelengths.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be expected to have a specific retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity of the sample can be calculated based on the relative peak areas.

Table 2: Illustrative HPLC Purity Data for a Synthesized Batch of this compound

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 3.5 | 0.2 | Starting Material (e.g., 2'-iodoacetophenone) |

| 2 | 5.8 | 99.5 | This compound |

| 3 | 7.2 | 0.3 | By-product |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Identification

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound may present challenges for GC analysis, with appropriate conditions, it can be a valuable tool for identifying volatile impurities and confirming the structure of the main compound through its fragmentation pattern.

Methodology and Findings:

For GC-MS analysis, the injector temperature must be high enough to ensure complete volatilization of the compound without causing thermal degradation. msu.edu The choice of the GC column is also critical, with a non-polar or medium-polarity column often being suitable for aromatic compounds.

The mass spectrometer detects the ions produced after the electron impact ionization of the eluted compounds. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule. For this compound, characteristic fragments would be expected from the cleavage of the dioxan ring, the propiophenone side chain, and the iodinated aromatic ring. The presence of iodine (with its single stable isotope at m/z 127) would lead to a distinct isotopic pattern for fragments containing this atom, aiding in their identification.

Table 3: Postulated GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Possible Fragment Identity |

| 359 | [M]+ (Molecular Ion) |

| 285 | [M - C3H7O2]+ (Loss of dioxanyl group) |

| 231 | [I-C6H4-CO]+ (Iodobenzoyl cation) |

| 203 | [I-C6H4]+ |

| 127 | [I]+ |

| 73 | [C3H5O2]+ (Dioxanyl fragment) |

The combination of retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of the compound and any volatile impurities present in the sample.

常见问题

Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves:

Friedel-Crafts acylation : Introduce the ketone group to the aromatic ring using propiophenone derivatives under acidic conditions (e.g., AlCl₃) .

Iodination : Electrophilic iodination at the 2'-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DCM) .

Dioxane ring formation : Protect reactive groups via cyclization with 1,3-diols under acid catalysis (e.g., p-TsOH) .

- Key Conditions :

- Temperature control (0–25°C for iodination to avoid side reactions).

- Solvent polarity adjustments (e.g., THF for cyclization).

- Yield Optimization : Use anhydrous conditions and stoichiometric monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), iodinated carbon (δ 90–100 ppm), and dioxane ring protons (δ 4.5–5.5 ppm). Compare with analogs in .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 386.1) .

- X-ray Crystallography : Resolve iodine positioning and dioxane ring conformation using single-crystal data .

Q. How can researchers assess the purity and stability of this compound?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; purity >98% indicated by single-peak elution .

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogs in show mp 120–140°C).

- Stability Testing : Store under inert gas at –20°C; monitor decomposition via periodic NMR to detect hydrolysis of the dioxane ring .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density. The iodine’s σ-hole enhances electrophilicity at the 2'-position, favoring Suzuki-Miyaura couplings .

- Experimental Validation : Compare reaction rates with non-iodinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported reaction kinetics for nucleophilic substitutions involving this compound?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts (Pd(PPh₃)₄).

- Isotope-Labeling Studies : Use ¹⁸O or deuterated analogs to trace mechanistic pathways .

- Meta-Analysis : Cross-reference kinetic data from multiple sources (e.g., PubChem, NIST) to identify outliers .

Q. How does solvent polarity affect the stability of the dioxane ring under long-term storage?

- Methodological Answer :

- Accelerated Aging Tests : Incubate the compound in polar (MeOH) vs. non-polar (hexane) solvents at 40°C for 30 days.

- HPLC-MS Monitoring : Quantify degradation products (e.g., free diol via hydrolysis) .

- Recommendation : Use anhydrous DMSO for storage; avoids ring-opening observed in protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。